molecular formula C11H11NO2 B14503423 Benzyl 2-isocyanopropanoate CAS No. 64818-04-8

Benzyl 2-isocyanopropanoate

Cat. No.: B14503423
CAS No.: 64818-04-8
M. Wt: 189.21 g/mol
InChI Key: DDDKMWKUZFWNLH-UHFFFAOYSA-N
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Description

Benzyl 2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a benzyl group attached to a 2-isocyanopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanopropanoate can be synthesized through the catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. This reaction employs a binary catalyst system comprising silver acetate and a cinchona-derived amino phosphine . The reaction conditions typically involve the use of dry solvents and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-isocyanopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of Benzyl 2-isocyanopropanoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution and oxidation reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of the isocyanate group, which acts as an electrophilic center, attracting nucleophiles and promoting chemical transformations.

Comparison with Similar Compounds

  • Methyl 2-isocyanopropanoate
  • Ethyl 2-isocyanopropanoate
  • Isopropyl 2-isocyanopropanoate

Comparison: Benzyl 2-isocyanopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The benzyl group enhances the compound’s reactivity at the benzylic position, making it more suitable for specific synthetic applications. Additionally, the aromatic nature of the benzyl group can influence the compound’s physical properties, such as solubility and stability .

Properties

CAS No.

64818-04-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

benzyl 2-isocyanopropanoate

InChI

InChI=1S/C11H11NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3

InChI Key

DDDKMWKUZFWNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

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